molecular formula C9H11N3O B2587349 2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole CAS No. 2282787-80-6

2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole

Cat. No.: B2587349
CAS No.: 2282787-80-6
M. Wt: 177.207
InChI Key: QCLDHVYOMUKENC-UHFFFAOYSA-N
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Description

2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is a chemical hybrid heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a 1,3-oxazole ring linked via a methylene bridge to a 2-methyl-1H-imidazole ring. Both of these heterocyclic systems are privileged scaffolds in pharmaceutical development due to their widespread presence in biologically active molecules . The 1,3-oxazole core is a common structural element known to exhibit a range of pharmacological properties, including effects on the nervous system and antibacterial activity . The imidazole ring is a fundamental building block in many natural products and drugs, associated with various pharmacological activities such as antifungal, antibacterial, and anticonvulsant effects . The molecular fusion of these two rings in a single molecule creates a novel chemical entity with potential for use as a key intermediate or building block in organic synthesis . Researchers can employ this compound in the development of new therapeutic agents, particularly as it may serve as a precursor for more complex molecules targeting a variety of enzymes and biological pathways. Its structure suggests potential for further functionalization, making it a versatile template for creating compound libraries for high-throughput screening. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-10-3-4-12(7)5-9-6-13-8(2)11-9/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLDHVYOMUKENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=COC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole typically involves the formation of the imidazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the oxazole ring can be formed via cyclization of α-haloketones with amides .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is unique due to its combined imidazole and oxazole rings, which confer distinct chemical and biological properties.

Biological Activity

2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for this compound is C8H10N4OC_8H_{10}N_4O with a molecular weight of approximately 178.19 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing oxazole and imidazole moieties often exhibit antimicrobial and anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of DNA Synthesis : Some studies suggest that oxazole derivatives can inhibit bacterial DNA gyrase, leading to reduced bacterial proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
  • Targeting Metabolic Pathways : The imidazole component may interact with specific metabolic pathways in pathogens, disrupting their normal function.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.05 mg/mL
Pseudomonas aeruginosa0.1 mg/mL
Candida albicans0.05 mg/mL

These findings demonstrate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Recent investigations have also highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell lines, indicating moderate to high potency against these cancer cells.

The proposed mechanism includes the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

One notable case study involved the use of this compound in combination with conventional antibiotics to enhance their efficacy against resistant bacterial strains. The combination therapy showed synergistic effects, reducing MIC values by up to 50% compared to individual treatments .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole?

The compound can be synthesized via multi-step reactions, including nucleophilic substitution and cyclization. Key steps involve:

  • Condensation of 2-methylimidazole with a halogenated oxazole precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Use of coupling agents like propargyl bromide for alkylation, followed by click chemistry for functionalization .
  • Characterization via melting point analysis, IR, and NMR to confirm structural integrity .

Q. How can researchers validate the purity and structure of the synthesized compound?

  • Elemental Analysis : Compare calculated vs. experimental C/H/N content to confirm stoichiometry .
  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Identify proton environments (e.g., imidazole methyl groups at δ ~2.5 ppm, oxazole protons at δ ~6.0–7.5 ppm) .
  • LC-MS : Confirm molecular ion peaks and rule out side products .
    • Chromatography : TLC or HPLC to assess purity (>95% recommended for pharmacological studies) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using disk diffusion or microdilution assays .
  • Enzyme Inhibition : Evaluate binding to target enzymes (e.g., cytochrome P450) via fluorescence quenching or SPR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., CuI for click chemistry) .
  • Statistical Analysis : Apply ANOVA to identify significant factors and interactions, reducing experimental trials by ~40% .

Q. How should researchers address discrepancies in spectral or elemental analysis data?

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for definitive structure confirmation if NMR is ambiguous) .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian) to resolve conflicts .

Q. What strategies are effective for pharmacophore modeling and target prediction?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses with proteins (e.g., imidazole interactions with heme groups in cytochrome enzymes) .
  • QSAR Studies : Correlate substituent effects (e.g., methyl groups on oxazole) with bioactivity using ML algorithms (Random Forest, SVM) .

Q. What advanced synthetic methods enable functionalization of the oxazole-imidazole scaffold?

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for Cu(I)-catalyzed triazole formation .
  • Click Chemistry : Attach bioorthogonal tags (e.g., azides for fluorescent probes) via Huisgen cycloaddition .

Q. How can toxicity and pharmacokinetic properties be assessed preclinically?

  • In Vitro Toxicity : MTT assay on HEK293 or HepG2 cells to determine IC₅₀ values .
  • ADME Profiling : Use Caco-2 cell monolayers for permeability studies and microsomal stability assays (e.g., rat liver microsomes) .

Methodological Challenges and Solutions

Q. What purification techniques resolve challenges with byproducts in imidazole-oxazole synthesis?

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 → 6:4) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. How can mechanistic studies elucidate reaction pathways for novel derivatives?

  • Isotopic Labeling : Track proton transfer steps using deuterated solvents (e.g., D₂O in hydrolysis steps) .
  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for cyclization steps .

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